3-Methoxytetrahydrofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-methoxyoxolane |
InChI |
InChI=1S/C5H10O2/c1-6-5-2-3-7-4-5/h5H,2-4H2,1H3 |
InChI Key |
NYFCMQOONXYPTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methoxytetrahydrofuran Derivatives
Multi-Step Synthetic Routes from Precursors
The construction of the 3-methoxytetrahydrofuran scaffold is often achieved through multi-step sequences that begin with readily available and often chiral starting materials. These routes are designed to control the stereochemistry of the final product, which is crucial for many of its applications.
Derivations from Carbohydrate Precursors
Carbohydrates serve as an excellent chiral pool for the synthesis of complex molecules. L-malic acid, a naturally occurring and inexpensive compound, is a common starting point for the synthesis of chiral (S)-3-hydroxytetrahydrofuran, the direct precursor to (S)-3-methoxytetrahydrofuran.
One established industrial method involves a three-step process starting from L-malic acid. google.comgoogle.compatsnap.com
Diesterification: L-malic acid is first converted to its dimethyl or diethyl ester. A typical procedure involves reacting L-malic acid with methanol (B129727) or ethanol (B145695) in the presence of a catalyst like thionyl chloride or sulfuric acid. google.comgoogle.com
Reduction: The resulting diester is then reduced to (S)-1,2,4-butanetriol. While strong reducing agents like lithium aluminum hydride can be used, industrial processes often favor safer and more cost-effective systems, such as sodium borohydride (B1222165) in the presence of lithium chloride. google.com
Cyclization: The final step is the acid-catalyzed dehydration and cyclization of (S)-1,2,4-butanetriol to yield (S)-3-hydroxytetrahydrofuran. This is typically achieved by heating the triol at high temperatures (180–220 °C) with a catalyst like p-toluenesulfonic acid (PTSA). google.comwikipedia.org
Another example starting from a carbohydrate is the synthesis of methyl-2-deoxyriboside, a methoxytetrahydrofuran derivative, from 2-deoxy-D-ribose. In this process, 2-deoxy-D-ribose undergoes an acid-catalyzed methanolysis. For instance, reacting it with methanol in the presence of hydrochloric acid in diethyl ether results in the formation of the desired ribofuranose derivative. google.com
Table 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid
| Step | Reaction | Key Reagents | Reference |
|---|---|---|---|
| 1 | Esterification | L-Malic Acid, Methanol, Thionyl Chloride | google.com |
| 2 | Reduction | L-Dimethyl Malate, Sodium Borohydride, LiCl | google.com |
| 3 | Cyclization | (S)-1,2,4-Butanetriol, p-Toluenesulfonic Acid (PTSA) | google.comwikipedia.org |
Syntheses from Functionalized Tetrahydrofurans
The synthesis can also commence from already functionalized tetrahydrofuran (B95107) precursors or from molecules that can be readily cyclized into the ring system. A common strategy involves the hydroboration of dihydrofurans. For example, 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran (B41785) can be subjected to hydroboration-oxidation using borane (B79455) reagents to produce 3-hydroxytetrahydrofuran (B147095). wikipedia.org The use of chiral borane reagents or catalysts can afford enantiomerically enriched products.
Alternatively, acyclic, functionalized precursors can be used. One patented method starts with S-4-chloro-3-hydroxybutyrate. The hydroxyl group is first protected, for instance, as a methoxy (B1213986) ether using dimethyl sulfate (B86663). The ester group is then reduced to a primary alcohol, followed by base-induced cyclization to form the substituted tetrahydrofuran ring. A final deprotection step yields the target molecule. patsnap.com
Approaches Utilizing 3-Hydroxytetrahydrofuran
3-Hydroxytetrahydrofuran is the most immediate precursor for the synthesis of this compound. As such, its efficient synthesis is a critical prerequisite. As detailed in section 2.1.1, the route from L-malic acid is a prominent example for producing the chiral (S)-enantiomer. google.compatsnap.com
For the racemic mixture, the cyclization of 1,2,4-butanetriol (B146131) using an acid catalyst like p-toluenesulfonic acid (PTSA) is a straightforward method. wikipedia.org Another approach involves using a strong acid ion-exchange resin, such as Amberlyst 15, which can facilitate the cyclization under milder conditions (e.g., 100°C in dioxane) and lead to high yields (96 mol%). chemicalbook.com The availability of 3-hydroxytetrahydrofuran as a commercial chemical makes it a convenient starting material for direct conversion to this compound. wikipedia.orgnih.gov
Key Functionalization Reactions for Methoxy Group Introduction
Once 3-hydroxytetrahydrofuran is obtained, the introduction of the methoxy group is typically accomplished through nucleophilic substitution reactions where the hydroxyl group is converted into a better leaving group or directly displaced.
Nucleophilic Substitution Methoxylation
The Williamson ether synthesis is a classic and widely used method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To synthesize this compound from 3-hydroxytetrahydrofuran, this involves two main steps:
Deprotonation: 3-Hydroxytetrahydrofuran is treated with a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH).
Nucleophilic Attack: The resulting tetrahydrofuran-3-alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The alkoxide displaces the iodide or sulfate leaving group in an Sₙ2 reaction to form the C-O bond of the ether.
This method is highly effective for primary and secondary alcohols and is a standard procedure in organic synthesis.
Table 2: Reagents for Williamson Ether Synthesis of this compound
| Role | Example Reagent | Purpose |
|---|---|---|
| Substrate | 3-Hydroxytetrahydrofuran | Alcohol to be converted |
| Base | Sodium Hydride (NaH) | Deprotonates the alcohol to form the nucleophile |
| Methylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group and leaving group |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvent to facilitate the Sₙ2 reaction |
Mitsunobu Reaction Protocols
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry at the alcohol's carbon center. wikipedia.orgorganic-chemistry.org This is particularly valuable in stereospecific synthesis.
To synthesize this compound, 3-hydroxytetrahydrofuran is reacted with methanol in the presence of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com
The reaction mechanism proceeds through several steps:
The phosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org
This intermediate protonates the alcohol, which then attacks the activated phosphorus atom.
This forms an alkoxyphosphonium salt, which is a very good leaving group.
Methanol, acting as the nucleophile, then attacks the carbon atom bearing the activated oxygen, displacing the triphenylphosphine oxide and forming the methyl ether. youtube.com
A key feature of the Mitsunobu reaction is the Sₙ2 nature of the final nucleophilic attack, which results in a complete inversion of configuration at the stereocenter. wikipedia.org Therefore, reacting (R)-3-hydroxytetrahydrofuran under Mitsunobu conditions with methanol will yield (S)-3-methoxytetrahydrofuran. The reaction is typically carried out in an aprotic solvent like THF at or below room temperature. wikipedia.orgnih.gov
Amine Functionalization and Hydrochloride Salt Formation
The introduction of an amine group at the C3 position of the tetrahydrofuran ring is a critical transformation for creating a variety of derivatives. This is often followed by conversion to a hydrochloride salt to improve handling and solubility.
The Gabriel synthesis is a robust method for transforming primary alkyl halides into primary amines, avoiding the over-alkylation often seen with direct amination. wikipedia.orgmasterorganicchemistry.com The process utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate (H₂N⁻). wikipedia.org While direct examples for this compound are not prevalent in the provided literature, the general methodology can be readily applied.
The synthesis proceeds in two main steps:
N-Alkylation: The potassium salt of phthalimide is reacted with a suitable substrate, such as a 3-halo-methoxytetrahydrofuran. The phthalimide anion acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form an N-alkylphthalimide intermediate. masterorganicchemistry.comlibretexts.org The use of solvents like dimethylformamide (DMF) is common for this step. thermofisher.com Because the nitrogen in the phthalimide is flanked by two electron-withdrawing carbonyl groups, it is significantly less nucleophilic than a typical amine, which prevents further alkylation. masterorganicchemistry.com
Deprotection: The primary amine is liberated from the N-alkylphthalimide intermediate. A common and effective method for this cleavage is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) (NH₂NH₂). wikipedia.orgmasterorganicchemistry.com This reaction yields the desired primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be challenging to separate. wikipedia.orgmasterorganicchemistry.com Alternatively, acidic hydrolysis can be employed, though this requires harsh conditions that may not be compatible with sensitive substrates. wikipedia.orgthermofisher.com
Due to the often harsh conditions of traditional deprotection, alternative reagents electronically similar to phthalimide, such as the sodium salt of saccharin, have been developed to allow for milder hydrolysis. wikipedia.org
The reduction of an organic azide (B81097) to a primary amine is a widely used synthetic transformation due to the high reactivity and functional group tolerance of the reaction. This strategy is applicable to the synthesis of 3-amino-methoxytetrahydrofuran from a 3-azido precursor. The azide group itself can be introduced via nucleophilic substitution from an appropriate alkyl halide. A variety of reagents can accomplish this reduction chemoselectively.
An overview of common azide reduction methods is presented below.
| Reagent System | Substrate Scope | Conditions | Notes | Citation(s) |
| FeCl₃/NaI | Aromatic and Aliphatic Azides | MeCN, reflux | Selective in the presence of nitro groups. The mechanism may involve the in-situ formation of FeI₃. | researchgate.net |
| (Me₃Si)₃SiH | General | ACCN (initiator), aqueous medium, 100°C | A radical-based transformation that works for both hydrophilic and hydrophobic substrates. | organic-chemistry.org |
| NaBH₄/CoCl₂·6H₂O | General | Water, 25°C | A catalytic heterogeneous system where a black precipitate of cobalt boride species is formed. | mdma.ch |
| Dichloroindium Hydride (InCl₂H) | General | Mild conditions | Can facilitate outstanding cyclization in specific substrates like γ-azidonitriles. | organic-chemistry.org |
Electronic factors within the substrate can influence the regioselectivity when multiple azide groups are present, a predictability that can sometimes be determined by NMR analysis of the starting material. nih.gov
Cyclization and Ring Formation Strategies
The construction of the tetrahydrofuran ring itself is a fundamental aspect of synthesizing these derivatives. Methods range from classical acid-catalyzed cyclizations to more complex strategies involving ring-opening of precursors.
The formation of a 2-methoxytetrahydrofuran (B50903), a related cyclic acetal, can be achieved through the acid-catalyzed reaction of 4-hydroxybutanal with methanol. vaia.com Acetalization is a common method for protecting aldehyde and ketone functional groups and proceeds reversibly in the presence of an acid catalyst. nih.govlibretexts.org
The mechanism involves several key steps:
Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of 4-hydroxybutanal by an acid catalyst. This increases the electrophilicity of the carbonyl carbon. vaia.comijsdr.org
Intramolecular Cyclization: The tethered hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic hemiacetal. vaia.com
Acetal Formation: The hemiacetal is then protonated at its hydroxyl group, which is subsequently eliminated as a water molecule, forming a resonance-stabilized oxonium ion. vaia.com
Methanol Addition: A molecule of methanol acts as a nucleophile, attacking the oxonium ion. vaia.com
Deprotonation: The final step is the loss of a proton from the newly added methoxy group, regenerating the acid catalyst and yielding the final product, 2-methoxytetrahydrofuran. vaia.com
This reaction can be driven to completion by removing the water that is formed, often by distillation. libretexts.org
Lewis acids can initiate the ring-opening of tetrahydrofuran and its derivatives by coordinating to the ether oxygen, which activates the C-O bond and facilitates nucleophilic attack. mdpi.comresearchgate.net This strategy can be employed to transform simpler tetrahydrofurans into more complex structures. For instance, Lewis acids like ytterbium, scandium, or lanthanum triflate can catalyze the acylative cleavage of tetrahydrofuran. researchgate.net
In a relevant synthetic strategy, 5-(indolyl)-2,3-dihydrofuran acetals undergo a Lewis acid-catalyzed intramolecular ring-opening benzannulation. nih.govnsf.gov This process results in the formation of functionalized 1-hydroxycarbazoles. nih.gov The reaction highlights how a dihydrofuran acetal, a structure related to 2-methoxytetrahydrofuran, can be opened and induced to cyclize with another part of the molecule to build complex polycyclic systems. nih.gov The cleavage of cyclic ethers with acyl chlorides can also be promoted by various Lewis acids, including CoCl₂ and nano-ZnO, to produce chloroesters, demonstrating the utility of this ring-opening approach. mdpi.com
Stereoselective Synthesis and Isolation Techniques
Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. For this compound derivatives, achieving specific stereoisomers often requires advanced synthetic methods. nih.gov Numerous strategies have been developed for the stereoselective construction of substituted tetrahydrofurans. nih.govresearchgate.net
One powerful approach is the oxonium-Prins cyclization . In this reaction, an oxonium ion is generated and subsequently trapped by a tethered alkene. For example, E-configured styrenes tethered to an oxonium ion precursor can cyclize to form 2,3-disubstituted tetrahydrofurans, with the reaction's stereochemical outcome being kinetically controlled. imperial.ac.uk
Another significant strategy involves [3+2] cycloaddition reactions . Rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes can generate carbonyl ylides, which then undergo cycloaddition to form the tetrahydrofuran ring. nih.gov
Furthermore, stereocenters can be installed through the functionalization of a pre-existing tetrahydrofuran ring. Asymmetric C-H bond functionalization adjacent to the ring oxygen, using rhodium catalysts, is one such method that can create C-C bonds with controlled stereochemistry. nih.gov For the synthesis of specific enantiomers, such as (R)-3-aminotetradecanoic acid, a key step involved the enantioselective reduction of a ynone to a propargylic alcohol, which then served as a chiral precursor for subsequent transformations. researchgate.net Such techniques are directly applicable to the synthesis of enantiomerically pure this compound derivatives.
The isolation of specific stereoisomers typically relies on standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), often using chiral stationary phases for the separation of enantiomers.
Control of cis-Selectivity via Hydrogenation
The control of stereochemistry is a important in the synthesis of substituted tetrahydrofurans, as the spatial arrangement of substituents significantly influences the biological properties of the molecule. One of the key transformations to establish specific stereoisomers is the hydrogenation of unsaturated precursors, such as derivatives of 2,5-dihydrofuran.
While specific studies detailing the cis-selective hydrogenation of 3-methoxy-2,5-dihydrofuran to this compound are not extensively documented in the reviewed literature, the principles of stereoselective hydrogenation of substituted furans and other cyclic alkenes are well-established. For instance, the selective hydrogenation of the furan (B31954) ring in compounds like 5-hydroxymethylfurfural (B1680220) (HMF) to produce tetrahydrofuran derivatives is an area of active research. rsc.orgrsc.org In these reactions, catalysts such as platinum on various supports (e.g., MCM-41) have been shown to be effective under mild conditions, including low hydrogen pressure and temperature, often in an aqueous medium. rsc.org
The stereochemical outcome of the hydrogenation is influenced by several factors, including the choice of catalyst, the solvent, and the steric and electronic nature of the substituents on the furan ring. For the hydrogenation of a substituted 2,5-dihydrofuran, the catalyst typically adds hydrogen to the less hindered face of the double bond, leading to a cis product. The presence of a methoxy group at the 3-position can influence the stereoselectivity of the hydrogenation by directing the approach of the catalyst.
In the broader context of synthesizing saturated cyclic molecules, rhodium-based catalysts, particularly those with cyclic(alkyl)(amino)carbene (CAAC) ligands, have demonstrated high efficiency and cis-selectivity in the hydrogenation of aromatic rings. These catalysts are notable for their tolerance of various functional groups, which is a valuable attribute in multi-step syntheses.
Purification Methodologies for Diastereomeric Mixtures
The synthesis of this compound derivatives often results in the formation of diastereomeric mixtures, especially when multiple chiral centers are present. The separation of these diastereomers is crucial for obtaining biologically active compounds in their pure form.
Common laboratory techniques for the separation of diastereomeric mixtures include:
Column Chromatography: This is the most widely used method for separating diastereomers. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is critical for achieving good separation. The polarity and size of the molecules, as well as their interaction with the stationary phase, determine the elution order.
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure compounds, preparative HPLC is often employed. This technique offers higher resolution than standard column chromatography.
Crystallization: If one of the diastereomers is crystalline, it may be possible to selectively crystallize it from a solution, leaving the other diastereomer in the mother liquor.
Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one diastereomer in a mixture, allowing for the separation of the unreacted diastereomer. This method is particularly useful for the separation of enantiomers but can also be applied to diastereomers. For example, in the synthesis of nucleoside analogues, lipases have been used for the kinetic resolution of enantiomers of precursor molecules. nih.gov
The specific method chosen for the purification of a diastereomeric mixture of this compound derivatives will depend on the physical and chemical properties of the compounds, as well as the scale of the synthesis.
Synthesis of Specific Derivative Classes
The this compound core is a versatile building block for the synthesis of various classes of biologically active molecules.
Preparation of Nucleoside Analogues
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer therapies. The modification of the sugar moiety is a common strategy to improve the pharmacological properties of these compounds. While the direct synthesis of nucleoside analogues from a this compound precursor is not explicitly detailed in the reviewed literature, the general strategies for synthesizing modified nucleosides can be applied.
The synthesis of nucleoside analogues generally involves two main approaches:
Linear Approach: This involves the sequential modification of a pre-existing nucleoside.
Convergent Approach: This approach involves the synthesis of a modified sugar moiety and a nucleobase separately, followed by their coupling. nih.gov
For the synthesis of a nucleoside analogue containing a this compound ring, a convergent approach would likely be employed. This would involve the synthesis of an appropriately functionalized this compound derivative that can be coupled with a nucleobase. Key challenges in this synthesis include the stereoselective formation of the glycosidic bond and the separation of the resulting anomers. nih.gov
The synthesis of conformationally restricted nucleoside analogues, such as those with an exo-methylene group on the sugar ring, has also been explored as a means to influence their biological activity. nih.gov
Syntheses of Pyrazole-Fused Tetrahydrofuran Systems
Fused heterocyclic systems containing a pyrazole (B372694) ring are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netbeilstein-journals.org The synthesis of pyrazole-fused tetrahydrofuran systems would involve the construction of a pyrazole ring onto a tetrahydrofuran scaffold.
While specific examples of the synthesis of pyrazole-fused systems directly from a this compound precursor were not found in the reviewed literature, general methods for the synthesis of fused pyrazoles can be considered. These methods often involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon.
A potential synthetic route could involve the functionalization of a this compound derivative to introduce the necessary functional groups for pyrazole ring formation. For instance, a 1,3-dicarbonyl functionality could be introduced onto the tetrahydrofuran ring, which could then be reacted with a hydrazine to form the fused pyrazole system.
Formation of Iron(II) Complexes from Bromo-Methoxytetrahydrofuran Precursors
Iron(II) complexes are important in various fields, including catalysis and bioinorganic chemistry. The synthesis of iron(II) complexes with ligands derived from bromo-methoxytetrahydrofuran could lead to novel catalysts or therapeutic agents.
The synthesis of such complexes would typically involve the reaction of an iron(II) salt, such as iron(II) chloride or iron(II) triflate, with a ligand derived from bromo-methoxytetrahydrofuran. The bromo- group on the tetrahydrofuran ring could be used as a handle for further functionalization to create a chelating ligand that can coordinate to the iron center.
While the reviewed literature does not provide specific examples of the synthesis of iron(II) complexes from bromo-methoxytetrahydrofuran precursors, the general principles of coordination chemistry can be applied. The synthesis of iron(II) complexes with various organic ligands, including those containing heterocyclic moieties, is well-documented. marquette.edudoi.orgmarquette.edumdpi.com
Synthesis of Lignan (B3055560) Lactones via Tetrahydrofuran Derivatives
Lignans (B1203133) are a large class of natural products with diverse biological activities, including antiviral and antitumor properties. nih.gov Many lignans feature a tetrahydrofuran core, and their synthesis has been a subject of extensive research. researchgate.netmdpi.com
The synthesis of lignan lactones often involves the construction of a dibenzylbutyrolactone skeleton, which can then be converted to a tetrahydrofuran derivative. For example, the reduction of the lactone to a diol, followed by cyclization, can yield the tetrahydrofuran ring. mdpi.com
While the direct use of a pre-formed this compound derivative in the synthesis of lignan lactones is not a common strategy, the methoxy group is a frequent substituent on the aromatic rings of lignan precursors. The synthesis of these precursors often involves multi-step sequences that could potentially be adapted to incorporate a this compound building block.
For instance, the synthesis of (-)-hinokinin, a lignan lactone, has been achieved through a cascade reaction involving a stereoselective Michael addition. nih.gov The synthesis of other lignans, such as (-)-cubebin derivatives, has also been reported. nih.gov These synthetic strategies provide a foundation for the potential development of new routes to lignan analogues based on the this compound scaffold.
Investigation of Oxo-Carbenium Ion Formation and Reactivity
Oxocarbenium ions are pivotal reactive intermediates in the chemistry of this compound, particularly in glycosylation and functionalization reactions. wikipedia.org These ions are characterized by a positive charge delocalized between a carbon and an oxygen atom, represented by resonance structures of a carbenium ion and an oxonium ion. wikipedia.org Their formation is typically facilitated by the departure of a leaving group, such as the methoxy group from the 2-position of the tetrahydrofuran ring, a process often promoted by a Lewis acid. wikipedia.org
Computational studies, specifically using Density Functional Theory (DFT), have elucidated the mechanism of allylation reactions of furanoside derivatives like 2-methoxytetrahydrofuran. nih.govacs.org The reaction proceeds through an Sₙ1-type mechanism, which involves a slow, rate-determining ionization step to form an oxo-carbenium ion, followed by a rapid reaction with the nucleophile. acs.org
In the model reaction of 2-methoxytetrahydrofuran catalyzed by a Rhenium(V) complex, the formation of the oxo-carbenium ion is the rate-determining step, with a calculated energy barrier of 16.1 kcal/mol. nih.govacs.org This transition state (TS-2) shows a significant elongation of the C-O bond of the departing methoxy group (from 1.48 Å to 2.98 Å) and an increase in the positive charge on the anomeric carbon (C-2), confirming the development of the cationic intermediate. nih.govacs.org Once the oxo-carbenium ion is formed, the subsequent allylation with allyltrimethylsilane (B147118) is very fast, exhibiting an activation energy barrier of only 1.1 kcal/mol. nih.govacs.org This distinct two-step energy profile, with a high barrier for ionization and a low barrier for nucleophilic attack, is a hallmark of an Sₙ1 mechanism. acs.org The stereochemical outcome of such reactions, which often results in a mixture of retention and inversion products, is also characteristic of the Sₙ1 pathway, as the planar carbocation intermediate can be attacked from either face. masterorganicchemistry.com
Lewis acids are crucial for promoting a variety of transformations in this compound derivatives by facilitating the formation of the key oxo-carbenium ion intermediate. wikipedia.orgnumberanalytics.com A Lewis acid activates the substrate by coordinating to an oxygen atom, typically the ring oxygen or the oxygen of the methoxy group, which weakens the anomeric C-O bond and promotes the departure of the leaving group. wikipedia.org
The choice of Lewis acid can significantly influence the outcome and efficiency of the reaction. In a study on the transformation of 2-methoxy-4-benzyltetrahydrofuran derivatives into dibenzylbutyrolactone lignans, various Lewis acids were screened. acs.org While conventional Lewis acids like BF₃·Et₂O were ineffective, metal triflates showed varying degrees of success. acs.org Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) were found to be particularly effective, providing the desired lactone product in high yields. acs.org This highlights the role of the Lewis acid in not only enabling the reaction but also in controlling its efficiency. acs.org
Table 1: Efficacy of Various Lewis Acids in the Synthesis of Lactone 6a from 4a
| Entry | Lewis Acid (mol %) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | BF₃·Et₂O (110) | CH₂Cl₂, rt, 10 h | No reaction | acs.org |
| 2 | Zn(OTf)₂ (10) | MeOH, reflux, 10 h | <20 | acs.org |
| 3 | Cu(OTf)₂ (10) | MeOH, reflux, 10 h | 65 | acs.org |
| 4 | Sc(OTf)₃ (10) | MeOH, reflux, 10 h | 87 | acs.org |
| 5 | Yb(OTf)₃ (10) | MeOH, reflux, 10 h | 91 | acs.org |
Metal-Mediated Reactions
Research has shown that this compound can undergo ring-opening cyanation catalyzed by octacarbonyldicobalt(0) [Co₂(CO)₈]. oup.com This reaction involves a silicon-cobalt bonded complex, which facilitates the ring-opening of the tetrahydrofuran structure. oup.com
The insertion of an isocyanide, such as trimethylsilyl (B98337) isocyanide, into a metal-carbon bond is a key step in certain cobalt-catalyzed reactions. oup.com The general mechanism for this transformation is a 1,1-migratory insertion. rsc.orgresearchgate.net In this process, a coordinated isocyanide inserts into an adjacent metal-carbon σ-bond. rsc.org For a cobalt-catalyzed reaction, the proposed cycle involves the coordination of the isocyanide to the cobalt center, followed by its insertion into a cobalt-carbon or cobalt-nitrene bond, which proceeds through a metal aziridine-like transition state. researchgate.net This insertion step forms a new metal-imidoyl species, which can then undergo further reactions. rsc.org
Rhenium(V)-oxo complexes, such as Re(O)Cl₃(OPPh₃)(Me₂S), are effective catalysts for the stereoselective functionalization of furanoside derivatives. nih.govnih.govacs.org The catalytic cycle for the allylation of 2-methoxytetrahydrofuran provides a detailed example of this mechanism. nih.govacs.org
The key steps, as determined by DFT calculations, are:
Catalyst Activation : The reaction is initiated by a co-catalyst, such as Cu(OTf)₂, which displaces a ligand (Me₂S) from the pre-catalyst to form the catalytically active 12e⁻ Re(V) species. nih.govacs.org
Coordination : The active rhenium complex coordinates to the 2-methoxytetrahydrofuran substrate. nih.govacs.org
Oxo-Carbenium Ion Formation : This is the slow, rate-determining step (Sₙ1 ionization) where the Re(V) center facilitates the cleavage of the C-O bond, leading to the formation of the planar oxo-carbenium ion and an anionic rhenium complex. nih.govacs.org
Nucleophilic Attack : The oxo-carbenium ion is rapidly attacked by a soft nucleophile, such as allyltrimethylsilane. nih.govacs.org The stereoselectivity of this step is high and can be predicted by models such as the Woerpel model, generally favoring the formation of 1,3-cis-1,4-trans products. nih.govresearchgate.net
Catalyst Regeneration : The resulting trimethylsilyl cation combines with the anionic rhenium complex, and subsequent decomplexation of methoxytrimethylsilane (B155595) regenerates the active Re(V) catalyst, allowing it to re-enter the cycle. nih.govsemanticscholar.org
Table 2: Calculated Activation Energies for Key Steps in Re(V)-Catalyzed Allylation of 2-Methoxytetrahydrofuran
| Reaction Step | Description | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Ligand Exchange | Formation of active Re(V) species from pre-catalyst | 11.2 | acs.org |
| Oxo-Carbenium Formation | Rate-determining ionization of 2-methoxytetrahydrofuran | 16.1 | nih.govacs.org |
| Allylation | Nucleophilic attack of allyltrimethylsilane on the oxo-carbenium ion | 1.1 | nih.govacs.org |
| Catalyst Regeneration | Decomplexation of MeO-TMS to restore the active catalyst | 3.5 | semanticscholar.org |
Hydrogenolysis and Reduction Pathways
The cleavage of carbon-oxygen bonds and the reduction of the tetrahydrofuran ring system are fundamental processes in the chemistry of this compound derivatives. These reactions provide routes to a variety of functionalized acyclic and cyclic compounds.
Reductive Elimination Processes
Reductive elimination is a fundamental step in many organometallic catalytic cycles, involving the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the metal's oxidation state. wikipedia.orglibretexts.org This process is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For a reductive elimination to occur, the two ligands destined to form a new bond must typically be situated in a cis orientation on the metal's coordination sphere. libretexts.orgilpi.com
While specific examples detailing the synthesis of this compound via a key reductive elimination step are not extensively documented in the provided literature, the principles of this reaction type are broadly applicable in organic synthesis. In the context of forming substituted tetrahydrofurans, a hypothetical reductive elimination step could involve a transition metal complex bearing, for example, an alkoxide and an alkyl group as cis-ligands. The elimination of these two groups would form a C-O bond and regenerate the catalytically active metal center.
The thermodynamics of the reaction play a crucial role, with the formation of stable organic products driving the process to completion. ilpi.com The choice of metal is also critical, with metals that can readily cycle between different oxidation states, such as palladium, platinum, rhodium, and iridium, being common participants in catalytic cycles involving reductive elimination. wikipedia.org The rate of reductive elimination can be influenced by factors such as the steric bulk of the ligands and the electronic properties of the metal center. scribd.com
Influence of Stereochemistry on Reaction Pathways
The stereochemical configuration of this compound derivatives exerts a profound influence on their reactivity, dictating the stereochemical outcome of subsequent transformations.
Diastereoselective Outcomes in Specific Synthetic Reactions
The synthesis of substituted tetrahydrofurans often involves the creation of multiple stereocenters. Controlling the relative and absolute stereochemistry of these centers is a significant challenge in synthetic organic chemistry. In the case of this compound derivatives, the existing stereocenters can direct the approach of incoming reagents, leading to highly diastereoselective reactions.
A notable example is the highly stereoselective glycosylation reactions of furanoside derivatives, which share the tetrahydrofuran core. acs.orgnih.gov These reactions often proceed through the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the nucleophilic attack on this intermediate is governed by stereoelectronic effects, often rationalized by the Woerpel model. acs.orgnih.gov This model predicts that the preferred conformation of the oxocarbenium ion places the substituents in pseudo-axial or pseudo-equatorial positions to minimize steric interactions, thereby directing the nucleophile to attack from the less hindered face. acs.org
For instance, the rhenium-catalyzed allylation of furanoside derivatives with allyltrimethylsilane demonstrates excellent stereocontrol, affording 1,3-cis-1,4-trans products with high diastereoselectivity. acs.orgnih.gov The stereoselectivity is influenced by the orientation of substituents on the tetrahydrofuran ring. nih.gov Computational studies have shown that the synergistic cooperation of trans-substituents at the C-4 and C-5 positions can lead to almost complete diastereoselectivity. nih.gov
The following table summarizes the diastereoselective outcomes in the rhenium-catalyzed allylation of various furanoside derivatives.
| Furanoside Substrate | Nucleophile | Catalyst System | Product Stereochemistry | Diastereomeric Ratio | Reference |
| Methyl 2,3,5-tri-O-benzyl-β-D-arabinofuranoside | Allyltrimethylsilane | Oxo-Re complex, Cu(OTf)₂ | 1,3-cis | >95:5 | acs.org |
| Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | Allyltrimethylsilane | Oxo-Re complex, Cu(OTf)₂ | 1,3-cis | >95:5 | acs.org |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Methallyltrimethylsilane | Oxo-Re complex, Cu(OTf)₂ | 1,3-syn | 95:5 | acs.org |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | 2-(Trimethylsilyl)-2,3-pentadiene | Oxo-Re complex, Cu(OTf)₂ | 1,3-syn | High | acs.org |
These examples underscore the critical role of the inherent stereochemistry of this compound precursors in directing the formation of new stereocenters, enabling the synthesis of complex molecules with high precision.
Elucidation of Relative and Absolute Stereochemistry in Derivatives
Determining the precise three-dimensional structure of this compound derivatives is fundamental to understanding their function. The stereochemistry is typically elucidated through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and X-ray crystallography. For instance, in studies of nucleoside analogues containing a substituted tetrahydrofuran ring, the relative stereochemistry is often established by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The absolute configuration is then typically assigned by correlation to known chiral precursors or through anomalous dispersion X-ray scattering.
Conformational Preferences of Tetrahydrofuran Rings
Unlike the more rigid six-membered pyranose rings that predominantly adopt a single chair conformation, five-membered furanose and tetrahydrofuran rings are known for their significant flexibility. nih.gov They exist in a dynamic equilibrium between multiple conformations.
The conformational behavior of the tetrahydrofuran ring in this compound is analogous to that of furanose sugars in solution. These rings are not planar but are puckered to relieve steric strain. Their conformations are often described by a pseudorotational itinerary, typically conceptualized as a two-state model where the ring populates conformations in the North (N) and South (S) regions of the pseudorotational wheel. nih.gov The exact equilibrium between these states is determined by the nature and orientation of the substituents on the ring. nih.govnih.gov This equilibrium can be experimentally investigated using NMR spectroscopy by analyzing the ³JHH coupling constants. nih.gov
Molecular Dynamics (MD) simulations have become an indispensable tool for exploring the conformational landscape of flexible molecules like this compound. mdpi.comresearchgate.net By simulating the atomic motions over time, MD can reveal the various conformations accessible to the molecule and the energetic barriers between them. mdpi.comarxiv.org These simulations provide a detailed, dynamic picture that complements the static or time-averaged information obtained from experimental methods. nih.govnih.gov For furanose rings, MD simulations using specialized force fields like GLYCAM have successfully predicted conformational populations that agree well with experimental NMR data. nih.govnih.gov These simulations can map out the entire pseudorotational pathway, sometimes revealing that a simple two-state model is insufficient and that a continuum of states may be populated. nih.gov
To provide a quantitative description of the tetrahydrofuran ring's conformation, a set of puckering parameters, most notably the Cremer-Pople parameters, are widely used. nih.govacs.org For a five-membered ring, the conformation can be described by two parameters: the puckering amplitude (q), which measures the degree of puckering, and the phase angle (φ), which describes the type of puckering (i.e., twist or envelope). nih.govresearchgate.net These parameters allow for a precise mapping of the ring's shape and are essential for comparing conformations obtained from different methods, such as X-ray crystallography and computational modeling. nih.govresearchgate.net
Table 1: Representative Puckering Parameters for Idealized Five-Membered Ring Conformations
| Conformation | Phase Angle (φ) | Description |
| Envelope (E) | 0°, 36°, 72°, etc. | Four atoms are coplanar, and one is out of the plane. |
| Twist (T) | 18°, 54°, 90°, etc. | No three atoms are coplanar; the ring has a twisted C2 symmetry axis. |
This table presents idealized values. Actual molecular conformations will have parameters that deviate from these ideal values.
Impact of Anomeric Configuration on Conformational Energy
Table 2: Influence of Anomeric Configuration on Conformational Free Energy in Model Systems
| Compound Type | Preferred Anomeric Configuration | Approximate Free Energy Difference (kcal/mol) | Primary Stabilizing Factor |
| Glucopyranose | α (axial) | ~1.0 | Anomeric Effect |
| 2-Methoxytetrahydropyran | Axial | 0.8 - 1.2 | Anomeric Effect |
| D-Glucosamine Imines | β (equatorial) | Varies | Steric Effects / Reverse Anomeric Effect |
Data is illustrative and based on general findings for pyranose and related systems. wikipedia.orgnih.gov The exact values can vary significantly with solvent and substitution.
Stereochemical Control in Catalytic Processes
The defined stereochemistry and conformational properties of this compound and its derivatives make them valuable as chiral ligands or synthons in asymmetric catalysis. The rigid, yet predictable, puckering of the tetrahydrofuran ring can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic transformations. For example, chiral tetrahydrofuran-based diols and amines have been employed as ligands in reactions such as asymmetric hydrogenation and alkylation. The specific conformation adopted by the ligand-metal complex is critical for differentiating between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer or diastereomer. The stereocenters within the this compound moiety dictate the conformational bias of the ligand, which in turn governs the stereochemical outcome of the catalytic reaction.
Woerpel Model in Glycosylation Stereocontrol
The Woerpel model provides a framework for understanding the high diastereoselectivity observed in nucleophilic additions to five-membered ring oxocarbenium ions, such as those derived from this compound. acs.orgnih.gov A central tenet of this model is the concept of "inside attack," where the nucleophile preferentially adds to the face of the oxocarbenium ion that leads to a staggered, lower-energy conformation in the product-like transition state. nih.govnih.gov
The oxocarbenium ion intermediate is not planar but adopts an envelope conformation. nih.govamanote.com Nucleophilic attack can theoretically occur from two faces: the "inside" or the "outside" of the envelope. The model posits that attack from the "inside" is favored because it avoids unfavorable eclipsing interactions that would arise from an "outside" attack. nih.gov This stereoelectronic preference has been substantiated by numerous studies on substituted tetrahydrofurans, including furanoside and nucleoside systems. amanote.comnih.gov
In the context of a glycosylation reaction with a derivative of this compound, the formation of the oxocarbenium ion at the anomeric center would be followed by nucleophilic attack. According to the Woerpel model, the stereochemical course of this attack is dictated by the conformational biases of the oxocarbenium ion, which are in turn controlled by the substituents on the tetrahydrofuran ring. acs.org For instance, in rhenium(V)-catalyzed glycosylation reactions of furanoside derivatives, the observed excellent stereoselectivities, yielding 1,3-cis-1,4-trans systems, have been explained by the Woerpel model. nih.gov However, deviations from this model can occur, particularly with electron-rich aromatic C-nucleophiles, which can lead to an equilibration at the anomeric center and the formation of 1,3-trans-1,4-cis products. acs.org
Influence of Substituent Orientation on Stereoselectivity
A key finding is that alkoxy groups at the C-3 position of the oxocarbenium ion have a strong preference for a pseudoaxial orientation. nih.gov This preference is driven by the desire to maximize electrostatic stabilization of the positively charged oxocarbenium ion. nih.govnih.gov To a lesser extent, substituents at the C-2 position tend to favor a pseudoequatorial position. The substituent at C-4 generally has a minimal impact on the conformational preference. nih.gov
In all these cases, the stereochemical outcome is a result of the nucleophile attacking the lowest energy conformer of the oxocarbenium ion via the stereoelectronically favored "inside" pathway. nih.gov The interplay of these substituent effects dictates the facial bias for the incoming nucleophile.
For a generic this compound undergoing glycosylation, the C-3 methoxy group would be expected to adopt a pseudoaxial position in the intermediate oxocarbenium ion. This, in conjunction with the orientation of any other substituents, would determine the most stable envelope conformation and consequently direct the nucleophilic attack to one face of the ring, leading to a specific stereoisomer as the major product.
The stereoselectivity can also be influenced by the nature of the nucleophile. Small nucleophiles, such as allyltrimethylsilane, have been observed to add to the same face as a C-2 substituent in some substituted oxocarbenium ions. In contrast, sterically demanding nucleophiles typically add to the face opposite the C-2 substituent. nih.gov This differential behavior is also rationalized by the "inside attack" model, where the approach of the nucleophile is considered in relation to the ground-state conformer population of the oxocarbenium ion. nih.gov
The following table summarizes the general influence of substituent orientation on the stereoselectivity of nucleophilic addition to five-membered ring oxocarbenium ions, based on studies of analogous systems.
| Substituent Position | Preferred Orientation in Oxocarbenium Ion | Influence on Stereoselectivity |
| C-3 Alkoxy | Pseudoaxial | Maximizes electrostatic stabilization, strongly directing nucleophilic attack. nih.gov |
| C-2 Substituent | Pseudoequatorial | Exerts a moderate influence on the conformational preference and stereochemical outcome. nih.gov |
| C-4 Substituent | - | Generally has little influence on the conformational preference. nih.gov |
Spectroscopic Characterization
The structural elucidation of 3-Methoxytetrahydrofuran relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry. chemix-chemistry-software.comyoutube.com
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons (a singlet, likely around 3.3-3.4 ppm), and a series of multiplets for the seven protons on the tetrahydrofuran (B95107) ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. organicchemistrydata.org
¹³C NMR Spectroscopy : The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The methoxy carbon would appear around 55-60 ppm, while the carbons of the THF ring would resonate in the typical C-O region (approx. 60-80 ppm). organicchemistrydata.org
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations from the alkyl and methoxy groups would appear just below 3000 cm⁻¹. chemix-chemistry-software.com
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the tetrahydrofuran ring. chemix-chemistry-software.com
Applications in Synthesis
Substituted tetrahydrofurans are valuable building blocks in organic synthesis. cymitquimica.com The specific structure of 3-Methoxytetrahydrofuran makes it a useful precursor for creating more complex molecules. For example, tetrahydrofuran (B95107) derivatives with various functional groups are used as key intermediates in the synthesis of HIV-1 protease inhibitors and other biologically active compounds. rsc.org The methoxy (B1213986) group at the 3-position can influence the reactivity and selectivity of reactions at other sites on the ring. Research has shown that pyrazole (B372694) derivatives containing a methoxytetrahydrofuran moiety can act as potent and selective COX-2 inhibitors. researchgate.net This highlights the potential of the this compound scaffold in medicinal chemistry for the development of novel therapeutic agents.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the use of one-dimensional (1D) and two-dimensional (2D) techniques, a detailed picture of atomic connectivity and spatial relationships can be constructed.
Application of 1D NMR (¹H, ¹³C) for Peak Assignment
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
In the ¹H NMR spectrum of 3-Methoxytetrahydrofuran, distinct signals correspond to the chemically non-equivalent protons. The protons on the tetrahydrofuran (B95107) ring and the methoxy (B1213986) group exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen atoms. Protons closer to the ether oxygens are deshielded and appear at a lower field (higher ppm). For instance, the proton at the C3 position, being directly attached to the carbon bearing the methoxy group, would show a significant downfield shift. The protons on the methoxy group would appear as a sharp singlet, as they are not coupled to any other protons.
The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom C3, bonded to two oxygen atoms (one from the ring and one from the methoxy group), would be the most downfield-shifted carbon of the tetrahydrofuran ring. The carbon of the methoxy group would also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Proton Position | Predicted Chemical Shift (ppm) | Carbon Position | Predicted Chemical Shift (ppm) |
| H2, H5 (CH₂) | ~3.6 - 3.9 | C2, C5 (CH₂) | ~67 - 70 |
| H3 (CH) | ~3.9 - 4.1 | C3 (CH) | ~75 - 80 |
| H4 (CH₂) | ~1.8 - 2.1 | C4 (CH₂) | ~30 - 35 |
| -OCH₃ | ~3.3 | -OCH₃ | ~56 - 58 |
Utilisation of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. uni-regensburg.de
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the protons on C2 and C3, as well as between the protons on C3 and C4, and C4 and C5, thus confirming the sequence of protons around the tetrahydrofuran ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom that has protons bonded to it. For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 77 ppm, confirming this as the C3-H3 group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying connections across quaternary carbons or heteroatoms. A key correlation in the HMBC spectrum of this compound would be between the methoxy protons (~3.3 ppm) and the C3 carbon (~77 ppm), definitively establishing the location of the methoxy substituent on the ring.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy, typically to four or five decimal places. researchgate.net This precision allows for the determination of the elemental formula of a compound. For this compound (C₅H₁₀O₂), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. This confirmation of the molecular formula is a critical step in the identification of a compound.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₅H₁₀O₂ | [M+H]⁺ | 103.07536 | 103.0754 |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that cause minimal fragmentation, making them ideal for determining the molecular weight of a compound. scripps.edu
Electrospray Ionization (ESI): ESI is particularly suited for polar and thermally labile molecules. nih.gov In the positive ion mode, this compound would likely be observed as the protonated molecule, [M+H]⁺, or as adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for a wide range of compounds, including those of medium to low polarity. It involves ionizing the analyte in the gas phase via a corona discharge. For this compound, APCI would also be expected to produce the protonated molecular ion [M+H]⁺, providing clear evidence of its molecular weight. The choice between ESI and APCI often depends on the chromatographic conditions and the specific instrumentation being used. scripps.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org
The IR spectrum of this compound is characterized by absorptions corresponding to its alkane and ether components. The most prominent features would be:
C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on sp³-hybridized carbon atoms.
C-O Stretching: A strong, distinct absorption band in the fingerprint region, typically between 1050-1150 cm⁻¹, is indicative of the C-O stretching vibration of the ether functional group. This is often one of the most intense peaks in the spectrum for an ether.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 | Strong |
| C-O Stretch | Ether (C-O-C) | 1050 - 1150 | Strong |
Chiroptical Methods for Enantiomeric Purity Assessment
Chiroptical methods are essential for distinguishing between the enantiomers of this compound, which possess identical physical properties except for their interaction with plane-polarized light.
Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound in solution. When plane-polarized light passes through a solution containing an excess of one enantiomer of this compound, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.
Dextrorotatory (+) enantiomer : Rotates the plane of polarized light clockwise.
Levorotatory (-) enantiomer : Rotates the plane of polarized light counter-clockwise.
The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter tube (l). libretexts.org The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength (commonly the sodium D-line, 589 nm). libretexts.org
Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers This table presents illustrative data as specific experimental values for this compound are not available in the cited literature.
| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent |
|---|---|---|
| (R)-3-Methoxytetrahydrofuran | Negative Value (e.g., -X°) | Chloroform |
| (S)-3-Methoxytetrahydrofuran | Positive Value (e.g., +X°) | Chloroform |
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique for separating the enantiomers of a chiral compound, allowing for the precise determination of enantiomeric excess (% ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The development of a chiral HPLC method for this compound would involve screening various commercially available chiral columns, such as those based on derivatized cellulose or amylose. sigmaaldrich.comrjptonline.org The mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks. rsc.org
The enantiomeric excess is calculated from the integrated areas of the two peaks in the chromatogram using the following formula:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Table 2: Illustrative Chiral HPLC Method for this compound This table outlines a potential HPLC method. Specific conditions would require experimental optimization.
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA or similar amylose-based CSP |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Hypothetical Retention Time (tR) for (R)-enantiomer | e.g., 8.5 min |
| Hypothetical Retention Time (tR) for (S)-enantiomer | e.g., 10.2 min |
Chromatographic Purification and Monitoring Techniques
Standard chromatographic techniques are crucial for monitoring the progress of reactions that synthesize this compound and for purifying the final product.
Thin-Layer Chromatography (TLC) is a rapid and inexpensive method used to qualitatively monitor the progress of a chemical reaction. colostate.edumerckmillipore.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system.
The choice of solvent system (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether). merckmillipore.comreddit.com The polarity is adjusted to achieve a good separation between the spots corresponding to the starting materials and the desired this compound product. The spots are visualized under UV light (if the compounds are UV-active) or by staining with a chemical reagent (e.g., potassium permanganate). The retention factor (Rf) value for each spot is calculated to track the components.
Table 3: Example TLC System for Monitoring a Hypothetical Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |
| Visualization | Potassium permanganate stain |
| Hypothetical Rf (Starting Material) | e.g., 0.5 |
| Hypothetical Rf (this compound) | e.g., 0.3 |
Flash chromatography is the standard method for purifying multigram quantities of organic compounds in a research setting. rochester.edurochester.edureachdevices.comorgsyn.org Following the synthesis of this compound, flash chromatography is employed to separate the desired product from unreacted starting materials, byproducts, and other impurities.
The technique involves packing a glass column with a stationary phase, most commonly silica gel. rochester.edureachdevices.com The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often predetermined by TLC analysis, is passed through the column under positive pressure (using compressed air or nitrogen). rochester.eduorgsyn.org The components of the mixture travel down the column at different rates based on their polarity and are collected in separate fractions. The fractions are then analyzed (typically by TLC) to identify those containing the pure this compound.
Table 4: General Protocol for Flash Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (e.g., 40-63 µm particle size) |
| Eluent | Determined by TLC (aiming for product Rf of ~0.2-0.3) rochester.edurochester.edu |
| Loading Method | The crude product is dissolved in a minimal amount of solvent and applied to the column, or adsorbed onto a small amount of silica gel (dry loading). rochester.edubiotage.com |
| Elution | Isocratic (constant eluent composition) or gradient (increasing eluent polarity) elution. rochester.edu |
| Fraction Analysis | TLC analysis of collected fractions to identify pure product. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. It is instrumental in elucidating complex reaction pathways and predicting chemical reactivity.
Mechanistic Elucidation of Catalytic Cycles
DFT calculations are crucial for mapping out the step-by-step mechanisms of catalytic cycles involving 3-Methoxytetrahydrofuran. By modeling the interactions between the substrate, catalyst, and any reagents, researchers can identify key intermediates and transition states along the reaction coordinate. For instance, in catalyzed reactions, DFT can help to understand how the catalyst activates the this compound ring, leading to subsequent bond-forming or bond-breaking events. These calculations can reveal the precise roles of different components in the catalytic system and help in optimizing reaction conditions.
Investigation of Activation Energies and Transition States
A significant application of DFT is the calculation of activation energies (ΔG‡), which are the energy barriers that must be overcome for a reaction to occur. By locating the transition state structure—the highest energy point on the reaction pathway—DFT can provide a quantitative measure of the reaction's feasibility. The geometry of the transition state itself offers insights into the nature of the bond-making and bond-breaking processes. For reactions involving this compound, these calculations can predict how substituents on the tetrahydrofuran (B95107) ring or variations in the catalyst structure might affect the reaction rate.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction Involving a Tetrahydrofuran Derivative
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Initial Coordination | TS1 | 12.5 |
| Ring Opening | TS2 | 20.3 |
| Product Formation | TS3 | 8.7 |
| Note: This table is illustrative and based on typical values for similar heterocyclic systems, as specific data for this compound is not available. |
Analysis of Stereoselectivity and Diastereomeric Product Ratios
Many chemical reactions can yield multiple stereoisomers. DFT calculations are particularly useful in predicting and explaining the stereochemical outcome of reactions involving chiral molecules like this compound. By comparing the activation energies of the transition states leading to different stereoisomeric products, it is possible to predict the major product. The energy difference between these competing transition states can be used to estimate the diastereomeric or enantiomeric excess. This analysis is vital for designing synthetic routes that produce a desired stereoisomer with high selectivity.
Electronic Structure Analysis
Beyond energetics and geometries, DFT provides a wealth of information about the electronic structure of molecules, which is fundamental to understanding their reactivity.
Natural Population Analysis for Charge Stabilization
Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density in a molecule, assigning partial charges to each atom. In the context of reactions involving this compound, NPA can be used to analyze how charge is stabilized or destabilized in intermediates and transition states. For example, in a reaction proceeding through a cationic intermediate, NPA can quantify the positive charge on different atoms and reveal how the methoxy (B1213986) group and the tetrahydrofuran ring contribute to charge delocalization and stabilization.
Table 2: Hypothetical Natural Population Analysis Charges on Key Atoms in a Reaction Intermediate
| Atom | Charge (a.u.) |
| C1 (Carbonyl Carbon) | +0.85 |
| O (Oxygen in Ring) | -0.65 |
| C3 (Carbon with Methoxy) | +0.25 |
| O (Methoxy Oxygen) | -0.58 |
| Note: This table is illustrative and based on general principles of electronic effects in similar molecules. |
Pyramidalization of Carbon Centers during Reaction Pathways
The geometry of carbon atoms can deviate from ideal planar (sp²) or tetrahedral (sp³) hybridization during a chemical reaction. This phenomenon, known as pyramidalization, can be quantified using computational methods. In reactions involving the formation or cleavage of bonds at a carbon center in the this compound ring, analyzing the degree of pyramidalization in the transition state can provide insights into the reaction mechanism. For instance, a significant pyramidalization at a reacting carbon in the transition state can indicate the progress of rehybridization from sp² to sp³ or vice versa, offering a more detailed picture of the bond-forming or bond-breaking process.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational studies on furanose systems, offering a lens into the conformational landscape and dynamic behavior of these molecules.
The accuracy of MM and MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. For furanose systems, including this compound, several well-established force fields such as GROMOS, CHARMM, and AMBER have been extended and parameterized. acs.orgmdpi.comnih.gov
The development of these force fields is a meticulous process that involves:
Parameterization: This step involves defining the atom types, bond lengths, bond angles, dihedral angles, and non-bonded parameters (van der Waals and electrostatic interactions) for the molecule. nih.gov For a substituted tetrahydrofuran like this compound, specific parameters for the ether linkage and the methoxy group are crucial. nih.govacs.org These parameters are often derived from high-level quantum mechanical (QM) calculations to accurately represent the molecule's potential energy surface. marcelswart.eu
Validation: Once parameterized, the force field must be rigorously validated against experimental data and QM calculations. uq.edu.au For furanose systems, this includes comparing simulated properties with known experimental values for:
Conformational Energies: The ability to reproduce the relative energies of different ring puckering conformations (e.g., envelope and twist forms) is a critical test. nih.gov
Thermodynamic Properties: Properties such as density and heat of vaporization for the pure liquid are calculated and compared with experimental data. acs.org
Solvation Free Energies: The accuracy of the force field in representing interactions with solvents, typically water, is assessed by calculating the free energy of hydration. osti.gov
A united-atom force field, GROMOS, has been specifically developed for furanose-based carbohydrates, which can be adapted for simulations of this compound. acs.org This force field was designed to reproduce the conformational properties of furanosides in aqueous solutions. acs.org Similarly, the CHARMM force field has been extended to include parameters for linear and cyclic ethers, providing a basis for modeling this compound. acs.orgillinois.edu The General Amber Force Field (gaff) has also been refined to better model substituted furanose rings by optimizing torsional parameters to reproduce pseudorotation phase angles and relative energies. mdpi.com
Below is an illustrative table of the types of parameters that are defined in a force field for a molecule like this compound.
| Parameter Type | Description | Example for this compound |
| Bond Stretching | Defines the energy required to stretch or compress a bond between two atoms. | Force constant and equilibrium bond length for a C-O bond. |
| Angle Bending | Defines the energy required to bend the angle between three connected atoms. | Force constant and equilibrium angle for a C-O-C angle. |
| Torsional Angle | Defines the energy associated with the rotation around a bond, describing different staggered and eclipsed conformations. | Potential energy profile for rotation around the C-O-methoxy bond. |
| Non-bonded | Includes van der Waals and electrostatic interactions between atoms that are not directly bonded. | Lennard-Jones parameters and partial atomic charges for each atom. |
Molecular dynamics simulations are employed to study the dynamic behavior and conformational preferences of this compound in a solvent environment, most commonly water. rsc.org These simulations solve Newton's equations of motion for each atom in the system, providing a trajectory of atomic positions and velocities over time. acs.org
From these trajectories, a wealth of information about the conformational properties can be extracted:
Ring Puckering: The tetrahydrofuran ring is not planar and exists in a continuous equilibrium between various puckered conformations, primarily envelope (Cs symmetry) and twist (C2 symmetry) forms. acs.orgrsc.org MD simulations can map the potential energy surface of this puckering and determine the most stable conformations and the energy barriers between them. researchgate.net
Pseudorotation: The interconversion between different puckered forms is often described by a pseudorotation itinerary. nih.gov Simulations can elucidate the preferred regions on the pseudorotation wheel for substituted tetrahydrofurans. The methoxy group at the 3-position is expected to influence this preference.
Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for a detailed investigation of how solute-solvent interactions, such as hydrogen bonding between the ether oxygen and water, influence the conformational equilibrium. mdpi.comsemanticscholar.org All-atom molecular dynamics simulations have been used to study the structural and dynamical behavior of the tetrahydrofuran-water binary system. osti.gov
Radial Distribution Functions (RDFs): RDFs can be calculated from the simulation trajectory to understand the local solvent structure around the this compound molecule. For instance, the RDF between the ether oxygen and water hydrogen atoms can reveal the strength and geometry of hydrogen bonding. aip.org
The following table illustrates the kind of data that can be obtained from MD simulations to characterize the conformational preferences of this compound in an aqueous solution.
| Conformational Property | Description | Expected Finding for this compound |
| Ring Conformation | The dominant puckering geometry of the tetrahydrofuran ring. | A preference for a specific envelope or twist conformation to minimize steric hindrance from the methoxy group. |
| Pseudorotation Angle | The phase angle describing the position on the pseudorotation wheel. | A specific range of phase angles would be more populated, indicating a favored conformation. |
| Solvation Shell | The arrangement and number of water molecules in the immediate vicinity of the solute. | A defined number of water molecules forming a stable solvation shell around the molecule, with specific hydrogen bonding patterns to the ether and methoxy oxygens. |
| Diffusion Coefficient | A measure of the translational mobility of the molecule within the solvent. | A value that reflects the size of the molecule and the strength of its interactions with the surrounding water molecules. |
Thermodynamic and Kinetic Modeling of Reactions
Computational chemistry is also instrumental in understanding the reactivity of this compound by modeling the thermodynamics and kinetics of its chemical transformations. stanford.edu
Thermodynamic Modeling: Thermodynamic modeling focuses on the energy changes that occur during a reaction, determining the relative stability of reactants, products, and intermediates. This is typically achieved through high-level quantum mechanical calculations, such as density functional theory (DFT).
For a given reaction of this compound, such as ether cleavage or oxidation, the following thermodynamic properties can be calculated: chemistrysteps.comresearchgate.net
Enthalpy of Reaction (ΔH): The heat absorbed or released during the reaction.
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction under constant temperature and pressure.
Equilibrium Constants (Keq): Calculated from the Gibbs free energy, these constants indicate the position of the chemical equilibrium.
Kinetic Modeling: Kinetic modeling investigates the reaction pathway and the rate at which a reaction occurs. researchgate.net This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). researchgate.net
Key applications of kinetic modeling for this compound reactions include:
Reaction Mechanism Elucidation: By mapping the potential energy surface, computational methods can help to identify the most likely mechanism for a reaction, such as a ring-opening reaction or reaction with radicals. researchgate.netnih.govacs.org
Calculation of Rate Constants: Using transition state theory (TST), the rate constant (k) for an elementary reaction step can be calculated from the activation energy. kaust.edu.saresearchgate.net These calculated rate constants can be used to build kinetic models for complex reaction networks, such as those occurring in combustion or atmospheric chemistry. kaust.edu.saresearchgate.net
Solvent Effects on Reactivity: Computational models can incorporate the influence of the solvent on reaction kinetics, either explicitly by including solvent molecules in the calculation or implicitly through continuum solvation models.
An example of a reaction that can be modeled is the hydrogen abstraction by a hydroxyl radical, a key step in the atmospheric degradation of ethers. kaust.edu.sakaust.edu.saacs.org The table below shows hypothetical calculated thermodynamic and kinetic data for the abstraction of a hydrogen atom from the C2 position of this compound.
| Parameter | Value (Hypothetical) | Significance |
| ΔHrxn (kcal/mol) | -15.2 | The reaction is exothermic, releasing heat. |
| ΔGrxn (kcal/mol) | -12.5 | The reaction is spontaneous under standard conditions. |
| Ea (kcal/mol) | 5.8 | The energy barrier that must be overcome for the reaction to occur. |
| k (298 K) (cm³ molecule⁻¹ s⁻¹) | 1.5 x 10⁻¹² | The rate constant at room temperature, indicating how fast the reaction proceeds. |
Applications in Advanced Organic Synthesis and Materials Science Research
Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group disposition of 3-methoxytetrahydrofuran make it an attractive starting material for the synthesis of a diverse array of complex organic molecules. Its stereocenters can be strategically incorporated into larger structures, providing precise control over the three-dimensional arrangement of atoms, a critical factor in determining biological activity and material properties.
Role in Nucleoside Analogue Construction
Nucleoside analogues are cornerstones of antiviral and anticancer therapies. The modification of the sugar moiety is a common strategy to enhance the therapeutic index and overcome drug resistance. While direct synthesis of nucleosides fused with a 3',4'-tetrahydrofuran ring has been explored, these efforts have highlighted challenges in achieving desired biological activity without significant cytotoxicity. For instance, certain thymine (B56734) analogues with a fused tetrahydrofuran (B95107) ring have demonstrated high cytotoxicity, limiting their therapeutic potential. nih.govnih.gov The strategic use of chiral building blocks derived from readily available sources is a key approach in the synthesis of novel nucleoside analogues. beilstein-journals.org
| Nucleoside Analogue Type | Synthetic Strategy | Observation |
| Pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring | Synthesis from 1,2;5,6-di-O-isopropylidene-D-glucose | Thymine analogue and its 2'-deoxy counterpart exhibited high cytotoxicity. nih.govnih.gov |
Intermediates for Natural Product Synthesis
The tetrahydrofuran motif is a recurring structural element in a vast number of natural products. The "Chiron" approach, which utilizes readily available chiral molecules from nature as starting materials, is a powerful strategy for the total synthesis of complex natural products. semanticscholar.org Chiral tetrahydrofuran derivatives serve as key intermediates in the assembly of these intricate molecular architectures. researchgate.net While specific examples detailing the direct use of this compound as an intermediate in the total synthesis of a named natural product are not prevalent in readily accessible literature, the principle of employing such chiral building blocks is well-established in the synthesis of C-O ring-containing natural products. organic-chemistry.org The synthesis of chiral biaryl natural products, for example, often relies on the strategic application of asymmetric coupling reactions where chiral ligands can play a crucial role. rsc.orgnih.gov
Precursors for Peptide Mimetics
Peptide mimetics are designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability. The incorporation of rigid scaffolds is a common strategy to constrain the conformation of these molecules and enhance their binding affinity to biological targets. Although direct evidence of this compound as a precursor for peptide mimetics is sparse, the use of heterocyclic scaffolds to create biofunctional materials is a burgeoning field. For instance, collagen mimetic peptides have been assembled into complex "spiraled horn" scaffolds through metal-promoted self-assembly, demonstrating the potential of incorporating non-peptidic elements to create novel biomaterials. mdpi.com
Synthesis of Other Heterocyclic Architectures
The reactivity of the tetrahydrofuran ring allows for its transformation into other heterocyclic systems. Ring-opening reactions of furan (B31954) derivatives, for example, provide a versatile route to a variety of other heterocyclic structures. rsc.orgresearchgate.net Rh(I)-catalyzed ring-opening of hetaryne-furan Diels-Alder adducts has been shown to provide rapid access to stereochemically defined heterocyclic scaffolds. nih.gov This highlights the potential of manipulating the tetrahydrofuran core of molecules like this compound to generate a diverse range of heterocyclic compounds.
Role in Catalysis Research
The development of chiral ligands is paramount to the advancement of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. The structural rigidity and stereochemical information embedded within chiral molecules like this compound make them attractive candidates for ligand design.
Ligand Design in Asymmetric Catalysis
Chiral ligands play a critical role in asymmetric hydrogenation and other stereoselective transformations by creating a chiral environment around a metal center. researchgate.netnih.gov While the direct use of this compound in the synthesis of a widely recognized chiral ligand is not extensively documented, the principles of ligand design often involve the incorporation of chiral backbones derived from natural products or synthetic chiral pools. The development of ligands for asymmetric catalysis is a continuous effort, with a focus on creating novel structures that can induce high levels of enantioselectivity in a broad range of chemical reactions. nih.govmdpi.commdpi.com The synthesis of highly substituted chiral tetrahydrofurans and other oxygen heterocycles through organocatalytic asymmetric methods is an active area of research, providing a source of novel chiral building blocks that could be adapted for ligand synthesis. researchgate.netresearchgate.net
Precursors for Transition Metal Complexes in Catalysis
This compound, as a functionalized cyclic ether, holds potential as a ligand in the synthesis of transition metal complexes for catalytic applications. The oxygen atom in the ether linkage possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. This interaction is analogous to the well-established coordination chemistry of tetrahydrofuran (THF), which is a common solvent and ligand in organometallic chemistry. The presence of the methoxy (B1213986) group at the 3-position can, however, influence the electronic and steric properties of the resulting metal complex.
The synthesis of such complexes would typically involve the reaction of a suitable transition metal precursor, such as a metal halide or carbonyl, with this compound. The reaction conditions, including solvent, temperature, and stoichiometry, would be critical in determining the structure and stability of the resulting complex. The coordination of this compound to a transition metal center can influence the metal's reactivity and catalytic activity by modifying its electronic environment and creating a specific steric profile around the metal. This can be advantageous in fine-tuning the selectivity and efficiency of catalytic transformations. While specific examples of this compound as a direct precursor for catalytically active transition metal complexes are not extensively documented in publicly available literature, its structural similarity to THF suggests its potential utility in this area.
Application in Rhenium(V) Catalyzed Reactions
Rhenium complexes in the +5 oxidation state are known to be effective catalysts for a variety of organic transformations. nih.gov The catalytic activity of these Rhenium(V) complexes is often dependent on the nature of the ligands coordinated to the rhenium center. Ether ligands, such as tetrahydrofuran, have been utilized in the synthesis of rhenium catalysts. For instance, the complex [ReBr(CO)3(thf)]2 is a known catalyst for C-H bond activation reactions. nih.govsemanticscholar.orgpitt.edu
Given this precedent, this compound could serve as a valuable ligand in the development of novel Rhenium(V) catalysts. The coordination of this compound to a Rhenium(V) center could modulate the catalyst's Lewis acidity and steric bulk, thereby influencing its reactivity and selectivity in reactions such as oxidations, C-C bond formations, and other transformations. nih.gov The methoxy group could potentially offer secondary coordination or electronic effects that are not present with unsubstituted THF, leading to unique catalytic properties. While direct applications of this compound in Rhenium(V) catalyzed reactions are a subject for further research, the established role of similar ether ligands in rhenium chemistry provides a strong basis for its potential in this field.
Exploration in Materials Science
The unique chemical structure of this compound also makes it an interesting candidate for exploration in materials science, particularly in the development of new polymers and functional materials.
Incorporation into Polymer Systems
The incorporation of this compound into polymer chains can be envisioned through ring-opening polymerization (ROP). Cationic ring-opening polymerization is a common method for the polymerization of cyclic ethers like tetrahydrofuran. mdpi.comnih.govnih.gov However, the presence of the methoxy substituent on the tetrahydrofuran ring can present challenges to homopolymerization. Steric hindrance from the substituent may affect the thermodynamics and kinetics of the polymerization process.
Despite potential difficulties in homopolymerization, this compound can be incorporated into polymer systems as a comonomer. Copolymerization with other cyclic ethers or monomers susceptible to cationic polymerization could lead to the formation of copolymers with tailored properties. The methoxy group would be incorporated as a pendant functional group along the polymer backbone, influencing the polymer's physical and chemical characteristics, such as solubility, glass transition temperature, and polarity.
Potential as Co-Monomers in Specialty Polymer Production
The use of this compound as a co-monomer opens up possibilities for the production of specialty polymers with unique functionalities. By copolymerizing this compound with other monomers, it is possible to introduce ether linkages and pendant methoxy groups into the polymer structure. These functional groups can impart specific properties to the resulting material. For instance, the presence of polar ether and methoxy groups could enhance the polymer's affinity for certain solvents or its ability to coordinate with ions, making it suitable for applications such as polymer electrolytes or separation membranes. The ability to tune the properties of the final polymer by adjusting the ratio of the comonomers makes this a versatile approach for creating new materials. mdpi.com
Q & A
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation : Employ fume hoods or closed systems to minimize inhalation risks.
- Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .
- Emergency Protocols : Ensure access to safety showers and eye-wash stations.
How can researchers address discrepancies in reported physical properties (e.g., boiling point, solubility) of this compound?
Advanced
Discrepancies often arise from purity variations or measurement methodologies. Mitigation strategies include:
- Purity Verification : Use GC-MS (as in , where purity >95% is confirmed via GC) to assess sample quality .
- Standardized Protocols : Replicate measurements under controlled conditions (e.g., 25°C for density).
- Literature Cross-Validation : Compare data across peer-reviewed sources (e.g., PubChem, Reaxys) and prioritize studies with detailed experimental sections .
What strategies enable enantioselective synthesis of this compound derivatives?
Advanced
High enantiomeric excess (e.g., >98% ee) can be achieved via:
- Chiral Catalysis : Use asymmetric catalysts (e.g., organocatalysts or transition-metal complexes) during methoxylation.
- Kinetic Resolution : Exploit differential reaction rates of enantiomers during intermediate steps.
- Stereospecific Reagents : Employ chiral auxiliaries, as demonstrated in the synthesis of (3aS,4S,6aR)-4-Methoxytetrahydrofuran derivatives .
What analytical techniques effectively characterize this compound’s properties?
Q. Basic
- Structural Confirmation : NMR (¹H/¹³C) to identify methoxy (-OCH₃) and tetrahydrofuran ring protons .
- Purity Analysis : GC with flame ionization detection (FID) for quantification .
- Solubility Profiling : Use UV-Vis spectroscopy or gravimetric methods in solvents like THF or methanol .
How does the methoxy group influence this compound’s reactivity versus unsubstituted THF?
Advanced
The methoxy group:
- Enhances Polarity : Increases solubility in polar aprotic solvents, facilitating nucleophilic substitutions.
- Steric Effects : May hinder ring-opening reactions compared to THF.
- Electronic Effects : Electron-donating methoxy group stabilizes adjacent carbocations, altering reaction pathways in acid-catalyzed processes .
What are best practices for storing this compound?
Q. Basic
- Container : Store in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation.
- Temperature : Keep at 2–8°C for long-term stability .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents.
What computational methods model this compound’s conformational dynamics?
Q. Advanced
- Molecular Dynamics (MD) : Simulate solvent interactions using force fields (e.g., OPLS-AA) in software like GROMACS.
- Quantum Mechanics (QM) : Optimize geometry and electron density via DFT (e.g., B3LYP/6-31G*) in Gaussian .
- PubChem Data : Reference experimental parameters (e.g., InChI, boiling point) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
